molecular formula C24H18FNO5 B11285409 methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Cat. No.: B11285409
M. Wt: 419.4 g/mol
InChI Key: JPNHDZVFWNPFLB-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate, with the chemical formula C₁₉H₁₇FN₂O₄, is a synthetic compound It falls within the class of benzoate derivatives and exhibits interesting properties due to its unique structure

Preparation Methods

Synthetic Routes:: The synthesis of methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate involves several steps. One common synthetic route includes the condensation of 4-fluorobenzoic acid with 3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxylic acid. The reaction typically occurs under acidic conditions, followed by esterification with methanol to yield the desired product.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques. Optimization of reaction conditions and purification steps ensures high yields.

Chemical Reactions Analysis

Reactivity:: Methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate undergoes various chemical reactions:

    Ester Hydrolysis: The ester linkage can be hydrolyzed under basic conditions, yielding the corresponding carboxylic acid and methanol.

    Substitution Reactions: The fluorine atom on the phenyl ring is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may lead to the formation of the corresponding alcohol.

Common Reagents::

    Base (e.g., NaOH): Used for ester hydrolysis.

    Nucleophiles (e.g., Grignard reagents): Involved in substitution reactions.

    Hydride Reducing Agents (e.g., LiAlH₄): Employed for carbonyl reduction.

Major Products:: The primary products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while substitution reactions result in various derivatives.

Scientific Research Applications

Methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Biological Studies: It may interact with specific molecular targets, affecting cellular processes.

    Materials Science: Its properties make it relevant for designing functional materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, influencing signaling pathways.

Comparison with Similar Compounds

While methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate is unique, similar compounds include other benzoate derivatives and isochromene-based structures.

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 4-[[3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H18FNO5/c1-30-23(28)15-4-9-19(10-5-15)26-22(27)16-6-11-20-17(12-16)13-21(31-24(20)29)14-2-7-18(25)8-3-14/h2-12,21H,13H2,1H3,(H,26,27)

InChI Key

JPNHDZVFWNPFLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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